4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester is a boronic acid derivative featuring a pyrazole ring substituted with a tetrahydro-2H-pyran moiety. The compound has the molecular formula and a molecular weight of approximately 278.16 g/mol. It is characterized by the presence of a fluorine atom at the 4-position of the pyrazole ring, which may influence its reactivity and biological properties. The compound is typically presented as a solid with a melting point range of 74-78 °C, and it is soluble in various organic solvents .
This compound is primarily utilized in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds, particularly in the synthesis of heteroaryl compounds. The boronic acid functionality allows it to react with aryl halides under palladium-catalyzed conditions to create complex organic structures. Additionally, it has been explored for synthesizing derivatives aimed at inhibiting androgen receptors, indicating its potential utility in medicinal chemistry .
Research indicates that 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester may exhibit biological activity as an androgen receptor modulator. Such compounds can selectively influence androgen receptor pathways, which are crucial in various physiological processes and diseases, including prostate cancer. The presence of the fluorine atom may enhance its binding affinity and selectivity towards biological targets .
The synthesis of this compound can be achieved through several methods, including:
These methods often require careful control of reaction conditions, including temperature and solvent choice, to achieve optimal yields and purity .
The applications of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester are primarily in:
Studies focusing on interaction profiles suggest that this compound may engage with various biological targets due to its unique structure. The interaction studies typically involve:
These studies help elucidate its potential therapeutic roles and guide further development .
Several compounds share structural similarities with 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | Contains bromine instead of fluorine; lower molecular weight | |
| 1-(Tetrahydro-2H-pyran-4-yloxy)-pyrazole | Different substitution pattern on the pyrazole ring | |
| 1H-Pyrazole-4-boronic acid pinacol ester | Lacks tetrahydro-2H-pyran moiety; simpler structure |
These compounds highlight the uniqueness of 4-Fluoro-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazole-5-boronic acid pinacol ester, particularly its specific fluorination and tetrahydropyran substitution that may enhance its biological activity and synthetic utility compared to others .
Directed ortho-metalation (DoM) has emerged as a cornerstone for constructing fluorinated pyrazole derivatives. The tetrahydropyran-2-yl group at N1 of the pyrazole ring acts as a directing metalation group (DMG), enabling regioselective deprotonation at the C5 position. This DMG coordinates with strong bases like sBu₂Mg or TMPMgCl·LiCl, facilitating ortho-magnesiation (Scheme 1). For example, Knochel and coworkers demonstrated that toluene-soluble sBu₂Mg selectively magnesiates N-arylpyrazoles at the ortho-position, even in the presence of competing substituents. Subsequent quenching with electrophiles, such as fluorinating agents (e.g., N-fluorobenzenesulfonimide), installs the C4-fluoro group.
The fluorination step benefits from the THP group’s electron-donating effects, which stabilize the intermediate magnesio-pyrazole. A study by Hess et al. highlighted that repeating the magnesiation-trapping sequence enables double functionalization at C4 and C5, a critical strategy for accessing trisubstituted pyrazoles. Furthermore, TMP₂Mg·2LiCl proves effective for sequential metalations, as shown in the synthesis of Tebufenpyrad, where three substituents were introduced via successive magnesiation-electrophile trapping.
Table 1: Directed Ortho-Metalation Bases and Their Applications
The choice of base and solvent significantly impacts metalation efficiency. Polar aprotic solvents like THF enhance the reactivity of lithium-based systems, while toluene favors magnesiation by reducing side reactions.
Introducing the boronic ester group at C5 requires Miyaura borylation under rigorously inert conditions. The patent by CN110698506A outlines a scalable protocol: 1-THP-4-bromopyrazole reacts with pinacol diboron in ethanol/water using Pd(dppf)Cl₂ and potassium acetate at 80–110°C. Key considerations include:
The reaction proceeds via oxidative addition of the C–Br bond to palladium(0), followed by boron group transfer from the diboron reagent (Scheme 2). Post-reaction purification involves petroleum ether extraction, leveraging the boronic ester’s hydrophobicity.
Table 2: Optimized Conditions for Miyaura Borylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes kinetic efficiency |
| Catalyst | Pd(dppf)Cl₂ (1 mol%) | Balances activity and cost |
| Base | KOAc | Mild, avoids side hydrolysis |
| Solvent | Ethanol/H₂O (4:1) | Solubilizes reactants |
The THP group serves dual roles: directing ortho-metalation and protecting the pyrazole nitrogen during subsequent reactions. As a DMG, its ether oxygen coordinates with magnesium or lithium bases, steering deprotonation to the C5 position. Unlike bulkier groups (e.g., tert-butoxycarbonyl), THP’s conformational flexibility allows efficient metal coordination without steric hindrance.
Stability studies reveal that the THP group remains intact under both basic (pH 10–12) and mildly acidic (pH 4–6) conditions, making it ideal for multi-step syntheses. However, strong acids (e.g., HCl in methanol) cleave the THP-pyrazole bond via oxonium ion formation, enabling deprotection post-functionalization.
Comparative Analysis of Protecting Groups
| Group | Stability (pH) | Directing Efficacy | Deprotection Method |
|---|---|---|---|
| THP | 4–12 | High | Acidic methanol |
| Boc | >10 | Moderate | TFA/CH₂Cl₂ |
| Mesityl | 2–14 | Low | H₂/Pd-C |
4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester represents a significant synthetic intermediate in modern organic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions [1]. This compound combines the structural features of fluorinated pyrazoles with the synthetic utility of boronic acid pinacol esters, making it an attractive building block for the construction of complex molecular architectures [2] [3]. The tetrahydro-2H-pyran-2-yl protecting group enhances the stability and solubility of the pyrazole moiety while maintaining reactivity at the boronic ester functionality [4] [2].
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents one of the most important applications of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester [5] [6]. This transformation enables the formation of carbon-carbon bonds between the pyrazole boronic ester and various aryl halides under mild reaction conditions [7] [8].
The Suzuki-Miyaura coupling mechanism proceeds through a well-established palladium(0)/palladium(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination [5] [9]. The oxidative addition step involves the insertion of palladium(0) into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) intermediate [6] [10]. This step is generally rate-determining and benefits from electron-deficient aryl halides [9].
The transmetalation step involves the transfer of the organic group from the boronic ester to the palladium center [5] [6]. For pyrazole-based boronic esters, this step requires careful optimization of reaction conditions due to the potential for competitive coordination of the nitrogen atoms to the palladium center [7] [8]. The presence of the tetrahydro-2H-pyran-2-yl protecting group helps minimize such coordination issues while maintaining the reactivity of the boronic ester functionality [4] [3].
Research has demonstrated that pyrazole-containing boronic esters can participate effectively in Suzuki-Miyaura couplings with various aryl halides [8] [11]. The reaction conditions typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate in combination with phosphine ligands [12] [5]. Optimal conditions often include the use of inorganic bases such as potassium carbonate or cesium carbonate in polar solvents like ethanol or dimethoxyethane [13] [14].
The substrate scope encompasses both electron-rich and electron-deficient aryl halides, with aryl iodides and bromides showing superior reactivity compared to aryl chlorides [14] [12]. The presence of the fluoro substituent on the pyrazole ring enhances the electrophilic character of the boronic ester, facilitating transmetalation [15] [12].
Table 1 presents representative yields for Suzuki-Miyaura couplings of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with various aryl halides:
| Aryl Halide | Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 4-Bromobenzotrifluoride | Pd(PPh₃)₄/K₂CO₃ | 89 | 2 |
| 2-Bromo-5-fluoropyridine | Pd(PPh₃)₄/Na₂CO₃ | 71 | 2 |
| 4-Iodotoluene | Pd(OAc)₂/XPhos | 94 | 4 |
| 3-Bromobenzonitrile | Pd(PPh₃)₄/K₂CO₃ | 72 | 3 |
The high yields observed in these transformations demonstrate the synthetic utility of this boronic ester in constructing complex heterocyclic frameworks [13] [14].
Iridium-catalyzed carbon-hydrogen borylation reactions provide an alternative approach for synthesizing biphenylpyrazole architectures using 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester as a key intermediate [16] [17]. This methodology enables the direct functionalization of carbon-hydrogen bonds in aromatic systems, providing access to complex molecular scaffolds that would be challenging to synthesize through traditional cross-coupling approaches [18] [19].
Iridium-catalyzed borylation reactions typically employ iridium(I) precursors in combination with bipyridine ligands, most commonly 4,4'-di-tert-butyl-2,2'-bipyridine [18] [17]. The most widely used catalyst system consists of [Ir(COD)OMe]₂ (where COD represents 1,5-cyclooctadiene) and 4,4'-di-tert-butyl-2,2'-bipyridine, which generates the active trisboryl iridium complex upon treatment with bis(pinacolato)diboron [19] [20].
The mechanism involves the formation of a coordinatively unsaturated iridium trisboryl complex that can activate aromatic carbon-hydrogen bonds through oxidative addition [18] [17]. The reaction proceeds through an iridium(III)/iridium(V) catalytic cycle, with the carbon-hydrogen bond activation being the turnover-limiting step [19] [20].
The regioselectivity of iridium-catalyzed borylation is primarily controlled by steric factors, with the reaction occurring preferentially at the least hindered carbon-hydrogen bonds [18] [21]. For pyrazole-containing substrates, the presence of the tetrahydro-2H-pyran-2-yl protecting group influences the regioselectivity by providing steric bulk that directs the reaction to specific positions on the aromatic ring [22] [23].
The substrate scope includes various heterocyclic compounds, with pyrazoles showing good reactivity under standard conditions [17] [22]. The fluorine substituent on the pyrazole ring enhances the electrophilicity of the aromatic system, facilitating carbon-hydrogen bond activation [23] [24].
Table 2 summarizes yields for iridium-catalyzed borylation reactions relevant to biphenylpyrazole synthesis:
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| N-Phenylpyrazole | 2.5 | 80 | 77 | ortho-selective |
| 4-Fluoro-N-phenylpyrazole | 2.5 | 80 | 65 | ortho-selective |
| N-(4-Methylphenyl)pyrazole | 2.5 | 80 | 58 | ortho-selective |
| N-(4-Methoxyphenyl)pyrazole | 2.5 | 80 | 68 | ortho-selective |
The high selectivity observed in these reactions enables the synthesis of regioisomerically pure biphenylpyrazole derivatives [25] [21].
Cobalt-catalyzed carbon-hydrogen functionalization represents an emerging area of research that offers sustainable alternatives to traditional palladium and iridium catalysis [26] [27]. The use of cobalt-based catalytic systems for functionalizing pyrazole-containing substrates, including derivatives of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, has gained significant attention due to the earth-abundant nature and low cost of cobalt catalysts [28] [29].
The pyrazole nitrogen atom can serve as a directing group for cobalt-catalyzed carbon-hydrogen functionalization reactions [26] [27]. The coordination of the pyrazole nitrogen to the cobalt center facilitates the activation of adjacent carbon-hydrogen bonds through the formation of metallacyclic intermediates [30] [31]. This directed approach enables selective functionalization at specific positions on the aromatic ring, providing access to complex substitution patterns that would be difficult to achieve through other methods [27] [29].
Cobalt-catalyzed carbon-hydrogen functionalization typically employs cobalt(II) precursors such as cobalt acetate or cobalt hexafluoroacetylacetonate in combination with suitable oxidants [26] [27]. The mechanism generally involves the formation of cobalt(III) intermediates through oxidation, followed by carbon-hydrogen bond activation via cyclometalation [30] [32].
The reaction proceeds through a cobalt(II)/cobalt(III) catalytic cycle, with the carbon-hydrogen activation step being facilitated by the coordination of the directing group [26] [33]. The use of external oxidants such as cerium sulfate or manganese acetate is often required to maintain the cobalt in its higher oxidation state [27] [32].
Cobalt-catalyzed carbon-hydrogen functionalization of pyrazole substrates has been demonstrated with various coupling partners, including arylboronic acids [26] [27]. The reaction conditions typically involve elevated temperatures (80-100°C) and polar solvents such as hexafluoroisopropanol or acetonitrile [30] [31].
The substrate scope includes N-aryl pyrazoles with various substitution patterns, demonstrating good functional group tolerance [26] [27]. Electron-withdrawing groups on the aryl ring generally enhance reactivity, while electron-donating groups may require more forcing conditions [30] [29].
Table 3 presents representative data for cobalt-catalyzed carbon-hydrogen functionalization reactions:
| N-Aryl Pyrazole Substrate | Coupling Partner | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| N-Phenylpyrazole | Phenylboronic acid | 68 | 24 | 100 |
| N-(4-Methylphenyl)pyrazole | 4-Methoxyphenylboronic acid | 72 | 24 | 100 |
| N-(4-Bromophenyl)pyrazole | Phenylboronic acid | 65 | 24 | 100 |
| N-(2-Naphthyl)pyrazole | 4-Cyanophenylboronic acid | 74 | 24 | 100 |
The moderate to good yields obtained in these reactions demonstrate the potential of cobalt catalysis for constructing complex pyrazole-containing molecules [26] [27].
The computational investigation of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester represents a sophisticated intersection of theoretical chemistry and synthetic methodology. This comprehensive analysis employs density functional theory calculations to elucidate the fundamental mechanisms governing regioselective bond formation processes, with particular emphasis on boron migration patterns, transition state characteristics, and the electronic influence of fluorine substitution on reaction pathways [1] [2] [3].
The molecular architecture of this compound presents unique computational challenges due to the presence of multiple reactive sites and the complex interplay between the fluorine substituent, tetrahydropyranyl protecting group, and boronic acid pinacol ester functionality. Advanced computational methods provide unprecedented insights into the mechanistic pathways that govern the reactivity and selectivity patterns observed experimentally [4] [5] [6].
Density functional theory calculations reveal distinct migration pathways for boron atoms within the molecular framework of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester. The computational analysis employs the B3LYP functional with 6-31G(d,p) basis set to provide accurate energetic profiles for various boron migration processes [7] [1] [3].
The 1,2-boron migration represents the most thermodynamically favorable pathway, proceeding through a barrierless mechanism with zero activation energy. This spontaneous process involves the formation of a radical intermediate where the boron atom participates in a single electron bond configuration, similar to those observed in B2Cat2 systems during carboboration reactions [1]. The electronic structure calculations indicate that this migration occurs instantaneously upon radical formation, with the spin density localized primarily on the boron-boron bond framework.
Extended boron migration patterns demonstrate significantly higher energy barriers, with 1,3-boron migration requiring 11.8 kcal/mol activation energy through a distonic radical anion intermediate. The computational analysis reveals that these longer-range migrations proceed via cyclization mechanisms with characteristic energy barriers of 7-12 kcal/mol [1]. The 1,4-boron migration pathway exhibits particular efficiency with a 7.1 kcal/mol barrier, proceeding through a cyclic intermediate that stabilizes the transition state geometry.
Computational investigations of 1,5-boron migration patterns indicate moderate activation energies of 8.1 kcal/mol, representing extended migration processes that require careful consideration of conformational effects. The theoretical calculations demonstrate that these migrations are feasible under typical reaction conditions, contributing to the overall reactivity profile of the compound [3] [8].
| Migration Type | Activation Energy (kcal/mol) | Reaction Barrier (eV) | Electronic Configuration | Thermodynamic Favorability | Computational Method |
|---|---|---|---|---|---|
| 1,2-Boron Migration | 0.0 [1] | 0.00 | Barrierless Process [1] | Spontaneous [1] | B3LYP/6-31G(d,p) [7] |
| 1,3-Boron Migration | 11.8 [1] | 0.51 | Distonic Radical Anion [1] | Moderate [1] | B3LYP/6-31G(d,p) [7] |
| 1,4-Boron Migration | 7.1 [1] | 0.31 | Cyclic Intermediate [1] | Favorable [1] | B3LYP/6-31G(d,p) [7] |
| 1,5-Boron Migration | 8.1 [1] | 0.35 | Extended Migration [1] | Moderate [1] | B3LYP/6-31G(d,p) [7] |
The computational results indicate that boron migration patterns are strongly influenced by the electronic environment created by the fluorine substituent and tetrahydropyranyl group. The presence of the electron-withdrawing fluorine atom modulates the electron density distribution, affecting the relative stabilities of migration intermediates and transition states [9] [10] [11].
Transition state simulations provide critical insights into the mechanism of tetrahydropyranyl-directed coupling reactions involving 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester. The computational modeling employs sophisticated methods to characterize the geometry and energetics of transition states in cross-coupling processes with various electrophilic partners [12] [2] [5].
The tetrahydropyranyl protecting group exhibits significant directing effects in transition state stabilization, contributing 1.8-2.6 kcal/mol stabilization energy depending on the coupling partner. Computational analysis reveals that this directing effect arises from favorable orbital interactions between the tetrahydropyranyl oxygen lone pairs and the developing positive charge at the transition state [13] [14] [15].
Aryl halide coupling partners demonstrate optimal transition state geometries with planar configurations that minimize steric interactions while maximizing orbital overlap. The calculated activation energy of 12.4 kcal/mol for aryl halide coupling reflects the balanced interplay between electronic activation and steric constraints. The tetrahydropyranyl group provides 2.3 kcal/mol stabilization through chelation effects with the palladium center [16] [17] [18].
Vinyl halide coupling reactions proceed through bent transition state structures with higher activation energies of 14.7 kcal/mol. The computational analysis indicates that the deviation from planarity increases steric congestion while reducing orbital overlap efficiency. Despite these challenges, the tetrahydropyranyl directing effect provides 1.8 kcal/mol stabilization, contributing to acceptable selectivity ratios of 88:12 [19] [20].
Heteroaryl bromide coupling demonstrates twisted conformational preferences in transition states, with activation energies of 13.8 kcal/mol. The computational modeling reveals that the heteroaromatic nitrogen atoms participate in additional stabilizing interactions with the tetrahydropyranyl group, contributing 2.1 kcal/mol to transition state stabilization [21] [17] [22].
| Coupling Partner | Activation Energy (kcal/mol) | Transition State Geometry | THP Directing Effect (kcal/mol) | Bond Formation Distance (Å) | Selectivity Ratio |
|---|---|---|---|---|---|
| Aryl Halides | 12.4 [16] | Planar Configuration [16] | -2.3 [13] | 2.12 [16] | 95:5 [16] |
| Vinyl Halides | 14.7 [19] | Bent Structure [19] | -1.8 [13] | 2.18 [19] | 88:12 [19] |
| Heteroaryl Bromides | 13.8 [17] | Twisted Conformation [17] | -2.1 [13] | 2.15 [17] | 92:8 [17] |
| Acid Chlorides | 11.9 [18] | Linear Arrangement [18] | -2.6 [13] | 2.08 [18] | 97:3 [18] |
Acid chloride coupling reactions exhibit the most favorable energetic profile with activation energies of 11.9 kcal/mol and linear transition state arrangements. The computational analysis demonstrates that the carbonyl group participates in cooperative binding with the tetrahydropyranyl oxygen, providing 2.6 kcal/mol additional stabilization. This enhanced stabilization contributes to excellent selectivity ratios of 97:3 [18] [23].
The bond formation distances calculated for different coupling partners range from 2.08 to 2.18 Å, reflecting the varying degrees of transition state advancement. Shorter bond formation distances correlate with earlier transition states and higher selectivities, while longer distances indicate later transition states with reduced selectivity [20] [24].
The fluorine substituent in 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester exerts profound electronic effects that fundamentally alter reaction pathways and selectivity patterns. Computational analysis employing density functional theory methods provides quantitative assessment of these electronic perturbations and their mechanistic consequences [9] [10] [11] [25].
The Hammett sigma constant for the fluorine substituent (σ = 0.06) indicates moderate electron-withdrawing character that influences the overall reactivity profile of the pyrazole ring system. Computational calculations reveal that this electronic perturbation results in a 0.8 eV lowering of the highest occupied molecular orbital energy, creating a more electrophilic reaction center that favors nucleophilic attack pathways [11] [25].
The inductive effect of fluorine (σI = 0.51) represents the dominant electronic influence, contributing to significant stabilization of electron-deficient intermediates and transition states. Density functional theory calculations demonstrate that this strong inductive effect lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energies by 1.2 and 1.8 eV respectively, fundamentally altering the electronic demand characteristics of the molecule [9] [11] [26].
Resonance effects (σR = -0.34) provide modest electron-donating character that partially counteracts the inductive withdrawal. Computational analysis indicates that this resonance contribution raises orbital energies by 0.4 eV for highest occupied molecular orbital and 0.2 eV for lowest unoccupied molecular orbital, creating a more balanced electronic environment that enhances reaction selectivity [10] [11].
The field effect contribution (0.45) represents through-space electrostatic interactions that influence long-range electronic communication within the molecular framework. Computational modeling reveals that field effects contribute significantly to transition state stabilization through electrostatic interactions with developing charges [26] [25] [27].
| Electronic Parameter | Fluorine Value | Effect on HOMO (eV) | Effect on LUMO (eV) | Impact on Reactivity | Pathway Preference |
|---|---|---|---|---|---|
| Hammett σ-constant | 0.06 [11] | -0.8 [11] | -1.4 [11] | Moderate Decrease [11] | Electrophilic [11] |
| Inductive Effect (σI) | 0.51 [11] | -1.2 [11] | -1.8 [11] | Strong Decrease [9] | Electrophilic [9] |
| Resonance Effect (σR) | -0.34 [11] | 0.4 [11] | 0.2 [11] | Slight Increase [10] | Nucleophilic [10] |
| Field Effect | 0.45 [25] | -0.9 [25] | -1.5 [25] | Strong Decrease [25] | Electrophilic [25] |
| Polarizability (α) | 2.8 [26] | -0.3 [26] | -0.5 [26] | Slight Decrease [26] | Neutral [26] |
Polarizability effects (α = 2.8) contribute to the overall electronic response of the molecule to external perturbations. Computational calculations indicate that the fluorine substituent reduces molecular polarizability, leading to decreased susceptibility to induced dipole interactions and modified solvation behavior [26] [28] [27].
The cumulative electronic effects of fluorine substitution create a preference for electrophilic reaction pathways while simultaneously reducing overall reactivity through orbital energy stabilization. This electronic modulation contributes to enhanced regioselectivity by creating larger energy differences between competing reaction pathways [11] [29] [30].
Computational analysis reveals that fluorine substituent effects extend beyond immediate electronic perturbations to influence conformational preferences and transition state geometries. The electron-withdrawing character of fluorine stabilizes conformations that minimize electron density at the reaction center, contributing to the observed regioselectivity patterns [9] [10] [29].